Disodium beta-glycerophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

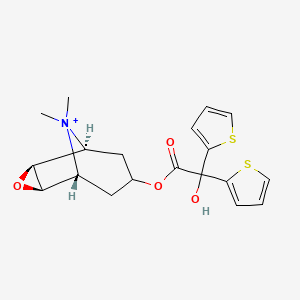

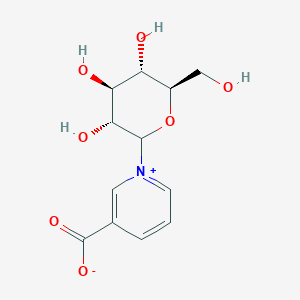

Sodium glycerol 2-phosphate is an organic sodium salt that is the disodium salt of glycerol 2-phosphate. It contains a glycerol 2-phosphate(2-).

Mechanism of Action

Target of Action

Disodium beta-glycerophosphate primarily targets protein phosphatases . Protein phosphatases are enzymes that remove a phosphate group from the phosphorylated amino acid residue of their target protein . They play a crucial role in many cellular functions, including cellular repair and the digestion of extracellular material .

Mode of Action

This compound acts as a donor of inorganic phosphate . It is hydrolyzed to inorganic phosphate and glycerol in the body . The extent of this reaction is dependent on the activity of serum alkaline phosphatases .

Biochemical Pathways

This compound plays a pivotal role in matrix mineralization studies and accelerates calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts, providing a crucial source of phosphate ions . This indicates its involvement in the biochemical pathways related to bone cell differentiation and mineral metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its hydrolysis to form inorganic phosphate . The extent of this reaction is dependent on serum alkaline phosphatase activity . The inorganic phosphate produced is eliminated in the urine . There may be a very small amount of glycerophosphate excreted in the urine unchanged .

Result of Action

The action of this compound results in the acceleration of calcification in vascular smooth muscle cells . It also promotes bone matrix mineralization when delivered to osteoblasts . This provides a crucial source of phosphate ions, which are essential for various biological processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it serves as a phosphate source for cell growth and recombinant protein production, offering advantages in media formulations by reducing precipitation at higher pH levels . Additionally, it finds applications in micro-arc oxidation electrolyte solutions, contributing to the creation of photocatalytic coatings .

Properties

CAS No. |

819-83-0 |

|---|---|

Molecular Formula |

C3H9NaO6P |

Molecular Weight |

195.06 g/mol |

IUPAC Name |

disodium;1,3-dihydroxypropan-2-yl phosphate |

InChI |

InChI=1S/C3H9O6P.Na/c4-1-3(2-5)9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8); |

InChI Key |

NJPFZFPDAJHSRV-UHFFFAOYSA-N |

SMILES |

C(C(CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |

Canonical SMILES |

C(C(CO)OP(=O)(O)O)O.[Na] |

Key on ui other cas no. |

819-83-0 |

physical_description |

Hydrate: White crystalline powder; [Mallinckrodt Baker MSDS] |

Pictograms |

Irritant |

Related CAS |

17181-54-3 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of disodium beta-glycerophosphate in cell culture, particularly in osteoblast differentiation?

A1: this compound acts as a source of phosphate ions in cell culture. In studies on mouse osteoblast-like MC3T3-E1 cells, this compound, alongside L-ascorbic acid, enhanced cell differentiation and mineralization. This effect was observed through increased alkaline phosphatase (ALP) activity and elevated calcium and phosphorus content in cells treated with this compound. []

Q2: How does this compound affect the growth and toxin production of Microcystis aeruginosa?

A2: Research indicates that dipotassium hydrogen phosphate is a more favorable phosphorus source for Microcystis aeruginosa compared to this compound. Algae cultures using dipotassium hydrogen phosphate exhibited higher cell numbers and microcystin levels (both -LR and -RR variants) compared to those using this compound. This suggests that this compound may not promote the growth of Microcystis aeruginosa to the same extent and could potentially lead to lower microcystin production. []

Q3: Can this compound be used as a scaffold material in tissue engineering?

A3: Yes, this compound, in combination with chitosan and hydroxyethyl cellulose, forms a thermo-sensitive hydrogel suitable for tissue engineering applications. This hydrogel exhibits desirable properties such as a liquid state at room temperature and gelation at 37°C, making it suitable for injectable delivery. Studies have demonstrated its use as a scaffold for nucleus pulposus tissue engineering, supporting cell viability, extracellular matrix production, and the expression of key cartilage markers like collagen type II and aggrecan. [, ]

Q4: Has this compound shown potential in preventing rebar corrosion?

A4: Research suggests that this compound could potentially inhibit rebar corrosion. In simulated concrete pore solutions, this compound demonstrated corrosion inhibition comparable to strontium chromate and even surpassed some commercial inhibitors. This promising finding warrants further investigation into its impact on concrete properties and long-term corrosion inhibition within concrete structures. []

Q5: What happens to this compound when exposed to radiation?

A5: Irradiating this compound single crystals, particularly at low temperatures (77K), leads to the formation of several free radicals. These include alkoxy radicals (AR1 and AR2), and carbon-centered hydroxyalkyl radicals (LTR1 and LTR2). Interestingly, irradiation at higher temperatures (280K) results in the formation of hydroxyalkyl allyl radicals (R1, R2, and potentially R3). This formation of an allyl-type radical in a small-molecule model is noteworthy and could provide insights into radiation-induced damage in biological systems. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)

![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

![9,10-Dihydroxy-5,7-dimethoxy-3-methylbenzo[g]isochromen-1-one](/img/structure/B1237715.png)